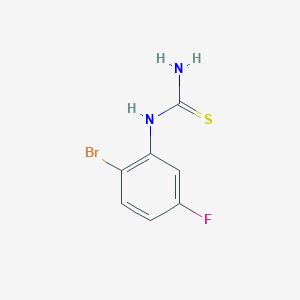

(2-Bromo-5-fluorophenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2S/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEWUKWQCONIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=S)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Fluorophenyl Thiourea

Recrystallization

Recrystallization is a primary method for purifying solid compounds. The selection of an appropriate solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures, while impurities should either be completely soluble or insoluble at all temperatures. For aryl thioureas, common recrystallization solvents include ethanol, methanol, or aqueous mixtures of these alcohols.

The general procedure involves dissolving the crude product in a minimum amount of the hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of pure crystals. Once crystallization is complete, the purified solid is collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried, often under vacuum.

Column Chromatography

For higher purity or when separating mixtures with similar solubility profiles, column chromatography is the preferred method. youtube.com This technique separates compounds based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. khanacademy.org

For the purification of (2-Bromo-5-fluorophenyl)thiourea, silica (B1680970) gel is typically used as the stationary phase due to its polarity. youtube.com The mobile phase, or eluent, is a solvent or a mixture of solvents of low to moderate polarity. A common eluent system for separating moderately polar compounds like aryl thioureas is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of the solvents is optimized to achieve good separation, often guided by preliminary analysis using Thin-Layer Chromatography (TLC). youtube.com

The crude product is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel or loaded directly onto the top of the prepared column. The eluent is then passed through the column, and fractions are collected sequentially. youtube.com The fractions containing the pure compound, as identified by TLC, are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Interactive Data Table: Purification Parameters for this compound

| Technique | Parameter | Details |

| Recrystallization | Solvent | Ethanol, Methanol, or Ethanol/Water mixture |

| Procedure | Dissolve in hot solvent, cool to crystallize, filter, wash with cold solvent, and dry. | |

| Column Chromatography | Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) | |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Advanced Structural Elucidation of 2 Bromo 5 Fluorophenyl Thiourea

X-ray Crystallographic Analysis of (2-Bromo-5-fluorophenyl)thiourea

Crystal Packing and Intermolecular Interactions in this compound

Based on the analysis of N-(2-Bromophenyl)thiourea, the crystal structure is stabilized by intermolecular N-H···S hydrogen bonds. nih.gov These interactions form linear chains of molecules, a common motif in the crystal packing of thiourea (B124793) derivatives. In the case of this compound, the presence of the highly electronegative fluorine atom could introduce additional intermolecular interactions, such as C-H···F or C-F···π interactions, which have been observed in the crystal structures of other molecules containing the 2-bromo-5-fluorophenyl group. nih.govresearchgate.net These interactions would further influence the packing of the molecules in the solid state. The presence of the bromine atom might also lead to halogen bonding, another significant intermolecular force that could dictate the supramolecular assembly.

Conformational Analysis of this compound in Solid State

The conformational analysis of N-(2-Bromophenyl)thiourea reveals that the thiourea moiety and the 2-bromoaniline (B46623) fragment are each planar. nih.gov A key conformational feature is that these two planes are nearly perpendicular to each other, with a dihedral angle of 80.82(16)°. nih.gov This perpendicular arrangement is also observed in derivatives of 2-(2-bromo-5-fluorophenyl)-thiochromene, where the 2-bromo-5-fluorophenyl ring is roughly perpendicular to the thiochromene plane. nih.govresearchgate.net This suggests that the perpendicular conformation is a persistent feature of the (2-bromo-5-fluorophenyl) moiety. This orientation minimizes steric hindrance between the ortho-bromo substituent and the thiourea group.

Tautomerism and Isomerism in this compound Structures

Thiourea and its derivatives can exhibit thione-thiol tautomerism. However, in the solid state, N-arylthioureas predominantly exist in the thione form, as evidenced by crystallographic studies of analogous compounds. nih.gov

In terms of isomerism, the thiourea moiety in N-(2-Bromophenyl)thiourea maintains a cis-trans geometry. nih.gov This refers to the conformation around the C-N bonds. Computational studies on other thiourea catalysts have also highlighted the existence of E/Z rotamers, which can be influenced by the steric and electronic nature of the substituents. github.io The specific isomeric form of this compound in the solid state would be determined by the interplay of intramolecular and intermolecular forces to achieve the most stable crystalline arrangement.

Detailed Spectroscopic Investigations of this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the structure of molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Detailed experimental ¹H and ¹³C NMR data for this compound, including specific chemical shifts and coupling constants, are not available in the reviewed scientific literature. Therefore, a comprehensive table of these values cannot be provided at this time.

A theoretical analysis suggests that the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the 2-bromo-5-fluorophenyl ring, as well as signals for the N-H protons of the thiourea group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The coupling constants between the aromatic protons would provide information about their relative positions on the phenyl ring. The N-H protons would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the thiourea group (C=S) is expected to have a characteristic chemical shift in the downfield region. The chemical shifts of the aromatic carbons would be affected by the bromo and fluoro substituents.

2D NMR Techniques for this compound Structure Confirmation

While 1D NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for unambiguously confirming the complex structure of this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is crucial for establishing direct one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu In an HSQC spectrum of this compound, each cross-peak indicates a direct C-H bond. This allows for the precise assignment of proton signals to their corresponding carbon atoms in the phenyl ring. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the peaks, which simplifies the spectral analysis. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is instrumental in piecing together the molecular skeleton. For this compound, HMBC correlations would be observed between the N-H protons of the thiourea group and the carbon atoms of the phenyl ring, as well as between the aromatic protons and neighboring carbons. These correlations are critical for confirming the connectivity between the phenyl ring and the thiourea moiety. The absence of a correlation can also be informative, though it doesn't definitively rule out proximity due to the dependence of the coupling constant on the dihedral angle. columbia.edu

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | HSQC Correlated Carbon (¹³C) | HMBC Correlated Carbons (¹³C) |

| H-3 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | C-6 | C-1, C-2, C-4, C-5 |

| NH (amide) | - | C=S, C-1 |

| NH₂ (thioamide) | - | C=S |

Note: The numbering of the phenyl ring starts from the carbon attached to the thiourea group as C-1.

Vibrational Spectroscopy of this compound (IR and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include the N-H stretching of the thiourea moiety, typically appearing as a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is also a key marker, though its position can be variable. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations will be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. Comparing the IR and Raman spectra can help in the assignment of vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice versa.

A summary of expected vibrational frequencies for this compound is provided below:

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretching | 3100-3400 | IR |

| Aromatic C-H Stretching | 3000-3100 | IR, Raman |

| C=C Aromatic Stretching | 1450-1600 | IR, Raman |

| N-H Bending | 1500-1650 | IR |

| C-N Stretching | 1200-1400 | IR, Raman |

| C=S Stretching | 1000-1200 | IR, Raman |

| C-F Stretching | 1000-1400 | IR |

| C-Br Stretching | 500-700 | IR |

Note: These are general ranges and the exact positions will depend on the specific molecular environment.

Advanced Chiroptical Spectroscopy for this compound and Derivatives

While this compound itself is not chiral, its derivatives can be. Chiroptical spectroscopy techniques are essential for studying the stereochemistry of such chiral molecules.

Vibrational Circular Dichroism (VCD) Applications for this compound Stereochemistry

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org For a chiral derivative of this compound, the VCD spectrum would provide a unique fingerprint corresponding to its specific three-dimensional arrangement.

The VCD signals arise from the coupling of vibrational modes within the chiral structure. rsc.org By comparing the experimental VCD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the molecule can be unambiguously assigned. VCD is particularly sensitive to the conformational flexibility of molecules in solution, providing detailed insights into their solution-state structures. rsc.orguco.es The OH-stretching region in the VCD spectrum can be a sensitive probe of supramolecular chirality, influenced by hydrogen-bonding networks. rsc.org

Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which in turn can be used to confirm the elemental formula of the compound.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. For this compound, fragmentation would likely involve the loss of the bromine atom, the fluorine atom, and various fragments from the thiourea group. The fragmentation is significantly influenced by the nature and position of substituents on the aromatic ring. arkat-usa.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₇H₆BrFN₂S]⁺ | 249 | Molecular Ion ([M]⁺) |

| [C₇H₆³⁵ClFN₂S]⁺ | 251 | Isotopic Peak ([M+2]⁺) |

| [C₇H₆FN₂S]⁺ | 170 | Loss of Br |

| [C₆H₄BrF]⁺ | 173 | Phenyl ring fragment |

| [CH₄N₂S]⁺ | 76 | Thiourea fragment |

Note: The m/z values are nominal and the observed values may differ slightly. The relative intensities of the fragment ions will depend on the ionization energy.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Fluorophenyl Thiourea

Density Functional Theory (DFT) Calculations for (2-Bromo-5-fluorophenyl)thiourea

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as energies, geometries, and frequencies.

The electronic properties of thiourea (B124793) derivatives are of significant interest for understanding their reactivity and potential applications. DFT calculations are instrumental in elucidating the distribution of electron density and the nature of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

While specific DFT data for this compound is not extensively published, analysis of analogous compounds like 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT) provides valuable insights. researchgate.net For FPTT, the HOMO-LUMO energy gap was calculated to be significant, indicating good kinetic stability. The HOMO is typically localized on the thiourea and phenyl moieties, while the LUMO is distributed across the molecule. Similar characteristics are expected for this compound. Key electronic properties, predicted by analogy, are summarized in the table below. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analog Studies

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.3 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -4.6 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 2.7 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | ~ 7.3 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 4.6 eV | Energy released when an electron is added. |

| Electronegativity | ~ 5.9 eV | Measure of the ability to attract electrons. |

Note: Values are extrapolated from studies on analogous thiourea compounds and may vary in precise calculations for this compound.

DFT calculations allow for the prediction of vibrational spectra (infrared and Raman), which can aid in the structural characterization of the molecule. By calculating the harmonic frequencies, one can assign the observed experimental bands to specific vibrational modes of the molecule.

For thiourea derivatives, key vibrational modes include the N-H stretching and bending, C=S stretching, C-N stretching, and various phenyl ring vibrations. Studies on similar molecules, such as FPTT and halogenated cytosines, provide a basis for predicting the vibrational spectrum of this compound. researchgate.netresearchgate.netnih.gov The C=S stretching mode, characteristic of the thiourea group, is typically observed in the 720-730 cm⁻¹ region. researchgate.net The N-H stretching vibrations are expected above 3200 cm⁻¹, while the δ(NH) bending modes appear around 1500-1550 cm⁻¹. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(NH) | 3200 - 3500 | Symmetric and asymmetric stretching of N-H bonds. |

| ν(CH) | 3070 - 3150 | Stretching of C-H bonds in the phenyl ring. |

| Phenyl Ring Modes | 1580 - 1620 | C=C stretching vibrations within the aromatic ring. |

| δ(NH) | 1470 - 1550 | In-plane bending of N-H bonds. |

| ν(CN) | 1150 - 1350 | Stretching of C-N bonds in the thiourea moiety. |

Note: These are predicted ranges based on DFT studies of analogous compounds. researchgate.netresearchgate.net

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformer analysis involves identifying the stable geometries of a molecule and determining their relative energies.

For N-aryl-thioureas, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the thiourea moiety. X-ray crystallography studies of N-(2-Bromophenyl)thiourea, a closely related compound, show that the thiourea unit is nearly perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of approximately 80.8°. nih.gov Similarly, in larger molecules containing a 2-bromo-5-fluorophenyl group, this ring is often found to be roughly perpendicular to the adjacent molecular plane. nih.govresearchgate.net This strong preference for a non-planar conformation is due to steric hindrance between the ortho-substituent (bromine) on the phenyl ring and the thiourea group. This minimizes steric repulsion and leads to a more stable conformer. Therefore, it is predicted that the most stable conformer of this compound also features a significant twist between the phenyl ring and the thiourea group.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. psu.edu This technique allows for the study of dynamic processes, such as conformational changes and intermolecular interactions, in a simulated environment that can mimic physiological conditions. nih.govnih.gov

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly useful for exploring these solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how interactions with the solvent affect its structure and flexibility.

For this compound, the thiourea group contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom). In a protic solvent like water, these groups can form strong hydrogen bonds with solvent molecules. These interactions can stabilize certain conformations and influence the rotational barrier around the C-N bond connecting the phenyl ring and the thiourea group. MD simulations can track the dynamics of these hydrogen bonds and assess the stability of different conformers in solution. mdpi.com

In addition to solvent interactions, MD simulations can elucidate the nature of intermolecular interactions between molecules of this compound itself. These interactions are fundamental to understanding its behavior in the solid state and in concentrated solutions.

Based on studies of analogous compounds, several types of intermolecular interactions are expected to be significant. nih.govresearchgate.net The most prominent is likely the formation of hydrogen-bonded dimers or chains via N-H···S interactions, a common motif in thiourea crystal structures. nih.gov Furthermore, the presence of the aromatic ring allows for π-π stacking interactions. The fluorine and bromine atoms introduce the possibility of other specific interactions, such as C-H···F hydrogen bonds and halogen bonding involving the bromine atom, which can act as a σ-hole electron acceptor. researchgate.netrsc.org MD simulations can quantify the strength and lifetime of these different interactions, providing a detailed picture of how these molecules self-assemble in solution.

Table 3: Predicted Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | N-H···S | Primary interaction leading to dimer or chain formation. nih.gov |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Contributes to the packing and aggregation of molecules. nih.govresearchgate.net |

| Halogen Bonding | C-Br···S/N/π-system | Directional interaction involving the bromine atom's σ-hole. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting their potential efficacy and in guiding the synthesis of new, more potent analogues. These studies are foundational in modern drug discovery, helping to reduce the need for extensive animal testing by providing a preliminary assessment of a compound's properties. farmaciajournal.com

The general approach for conducting a QSAR study on this compound derivatives involves several key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., anticancer, antibacterial) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each derivative is calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a model that correlates the descriptors with the biological activity. scichemj.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics.

In QSAR studies of thiourea derivatives, several classes of molecular descriptors have been shown to be significant. For this compound and its analogues, these would likely include:

Physicochemical Properties: These descriptors are fundamental in determining the pharmacokinetic profile of a molecule. A crucial descriptor in this category is the octanol-water partition coefficient (logP), which indicates the lipophilicity of the compound. farmaciajournal.comscichemj.org The ability of a compound to cross biological membranes is often correlated with its logP value. farmaciajournal.com Other important descriptors include molecular weight, molar refractivity, and topological polar surface area (TPSA). nih.gov

Electronic Properties: The electronic nature of the substituents on the phenyl ring and the thiourea core significantly influences the molecule's reactivity and interaction with biological targets. Descriptors such as electronegativity and polarizability are key predictors of activity. nih.govresearchgate.net The presence of the electron-withdrawing bromine and fluorine atoms in this compound will have a pronounced effect on these properties.

Steric and 3D Properties: The three-dimensional arrangement of atoms is critical for receptor binding. Descriptors related to molecular shape and volume, such as van der Waals volume, are often included in QSAR models. nih.govresearchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed information about the electronic structure of the molecule. scichemj.org Important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment.

While specific QSAR models for a series of this compound derivatives are not extensively documented in publicly available literature, studies on broader classes of thiourea derivatives provide valuable insights. For instance, QSAR studies on sulfur-containing thiourea derivatives with anticancer activity have highlighted the importance of descriptors such as mass, polarizability, electronegativity, and the frequency of specific chemical bonds. nih.govresearchgate.net

In one study on thiourea derivatives, a QSAR model for anticancer activity against liver cancer cells identified lipophilicity (LogP), specific bond lengths (d(C=N2) and d(N2-Cphen1)), and the vibrational frequency of the C=O bond as priority descriptors. scichemj.org The statistical robustness of such models is typically evaluated using parameters like the squared correlation coefficient (R²), root mean square error (RMSE), and the results of cross-validation. scichemj.orgnih.govresearchgate.net

For a hypothetical QSAR study on this compound derivatives, one could anticipate that the positions and electronic nature of further substituents would significantly modulate the biological activity. The development of a predictive QSAR model would enable the in-silico screening of a virtual library of derivatives to identify candidates with potentially enhanced activity.

The table below illustrates the types of molecular descriptors that would be calculated and analyzed in a QSAR study of this compound and its hypothetical derivatives.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Physicochemical | LogP (Lipophilicity) | Membrane permeability and bioavailability farmaciajournal.comscichemj.org |

| Molecular Weight | Size and steric hindrance | |

| Topological Polar Surface Area (TPSA) | Hydrogen bonding potential and permeability nih.gov | |

| Electronic | Electronegativity | Reactivity and intermolecular interactions nih.govresearchgate.net |

| Dipole Moment | Polarity and solubility | |

| Structural | Number of Rotatable Bonds | Conformational flexibility |

| Hydrogen Bond Donors/Acceptors | Interaction with biological targets nih.gov | |

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability |

Chemical Reactivity and Derivatization of 2 Bromo 5 Fluorophenyl Thiourea

Substitution Reactions Involving the Bromine and Fluorine Atoms of (2-Bromo-5-fluorophenyl)thiourea

The phenyl ring of this compound is substituted with two electron-withdrawing halogen atoms (bromine and fluorine) and a thiourea (B124793) group. These substituents deactivate the aromatic ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu The high electronegativity of the halogens and the potential for the thiourea group to be protonated in acidic media reduce the ring's nucleophilicity, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging. libretexts.orgyoutube.com

Should a substitution reaction occur, the position of the incoming electrophile would be directed by the existing substituents. Both fluorine and bromine are ortho-, para-directors. However, the thiourea group's directing influence is more complex. While it has lone pairs on nitrogen and sulfur that could direct ortho- and para-, under the acidic conditions typical for electrophilic substitution, the group becomes strongly deactivating and meta-directing. Given the deactivation, forcing conditions would be required, which could lead to a mixture of products or decomposition.

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for modifying the ring. msu.edu The presence of electron-withdrawing groups enhances the ring's susceptibility to attack by nucleophiles. msu.edu In principle, either the bromine or the fluorine atom could be displaced. Typically, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which more effectively stabilizes the intermediate Meisenheimer complex. However, the position of the leaving group relative to activating groups is critical. In this molecule, there are no strong activating groups (like a nitro group) positioned ortho or para to the halogens to facilitate this reaction, so harsh conditions would likely be necessary. msu.edu

Reactions at the Thiourea Moiety of this compound

The thiourea group is the most reactive site in the molecule under many conditions, offering several avenues for derivatization.

The sulfur atom of the thiourea moiety is a soft nucleophile and readily undergoes alkylation with alkyl halides. This reaction proceeds via an SN2 mechanism to form a stable S-alkylisothiouronium salt. lookchem.com This transformation is a key step in utilizing thiourea as a synthon for thiols.

Acylation typically occurs on one of the nitrogen atoms. The reaction with acyl chlorides or anhydrides, often in the presence of a base, yields N-acylthiourea derivatives. nih.gov The specific nitrogen that is acylated can depend on steric and electronic factors.

| Reaction Type | Reagent Example | Product Type |

| S-Alkylation | Methyl Iodide (CH₃I) | S-Methyl-(2-bromo-5-fluorophenyl)isothiouronium iodide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-N'-(2-bromo-5-fluorophenyl)thiourea |

Thioureas are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazole (B1198619) Synthesis: One of the most common cyclization reactions is the Hantzsch thiazole synthesis, where a thiourea reacts with an α-halocarbonyl compound (like α-bromoacetophenone) to form a 2-aminothiazole (B372263) derivative. nih.govresearchgate.net In this case, this compound would react to yield a N-(2-bromo-5-fluorophenyl)-2-aminothiazole.

Benzothiazole (B30560) Synthesis: Arylthioureas can undergo intramolecular oxidative cyclization to form 2-aminobenzothiazoles, a reaction known as the Hugershoff synthesis. indexcopernicus.comnih.gov For this compound, this reaction would involve an electrophilic attack by the sulfur atom onto the C6 position of the phenyl ring, followed by the elimination of HBr, to yield 2-amino-6-fluorobenzothiazole (B1267395). This cyclization is often promoted by oxidizing agents like bromine. indexcopernicus.com

| Reaction Name | Reagent(s) | Product Type |

| Hantzsch Thiazole Synthesis | α-Bromoacetophenone, Base | 4-Phenyl-N-(2-bromo-5-fluorophenyl)thiazol-2-amine |

| Hugershoff Benzothiazole Synthesis | Bromine (Br₂) | 2-Amino-6-fluorobenzothiazole |

The thiocarbonyl group (C=S) in thiourea is susceptible to both oxidation and reduction, although oxidation is more common and synthetically useful.

Oxidation: Oxidation of arylthioureas can lead to various products depending on the oxidant and reaction conditions. lookchem.com Mild oxidation can lead to the formation of disulfides via an intermediate isothiouronium salt. More vigorous oxidation, for instance with oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, typically converts the thiourea into the corresponding urea (B33335) derivative, (2-Bromo-5-fluorophenyl)urea, with the extrusion of sulfur. lookchem.com Using specific reagents like cetyltrimethylammonium dichromate in neutral, nonpolar solvents can even yield arylisonitriles. lookchem.com The process involves the gain of oxygen or loss of hydrogen. libretexts.orgyoutube.com

Reduction: The reduction of a thiourea group is not a common transformation. Strong reducing agents might affect other parts of the molecule, such as the carbon-bromine bond, before reducing the C=S bond. Conceptually, reduction involves the gain of electrons or hydrogen atoms. libretexts.orgyoutube.comyoutube.com The reduction of other functional groups on a molecule containing a thiourea moiety is more feasible, such as the reduction of a nitro group to an amine. chemicalbook.comgoogle.comgoogle.com

This compound as a Synthetic Intermediate for Complex Molecules

Owing to the multiple reactive sites, this compound serves as a valuable building block for constructing more complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry. Its ability to undergo cyclization to form benzothiazoles is a key feature in this context. nih.gov The resulting 2-amino-6-fluorobenzothiazole scaffold can be further functionalized. While many drugs have been developed to treat cancers, mutations in the K-Ras proto-oncogene often lead to resistance against chemotherapy. nih.gov This has spurred the development of targeted inhibitors, including those based on novel heterocyclic cores. nih.govacs.org

While not a direct precursor in the documented synthesis of approved KRas inhibitors like Sotorasib (AMG 510) or Adagrasib, this compound can be envisioned as a starting material for analogs based on a benzothiazole core, a scaffold of interest in drug discovery. nih.govnih.govmdpi.com A plausible synthetic pathway to a complex KRas inhibitor analog is detailed below.

Step 1: Intramolecular Cyclization: The synthesis would commence with the oxidative cyclization of this compound. Treatment with an oxidizing agent like bromine in a suitable solvent would induce an intramolecular electrophilic substitution, forming 2-amino-6-fluorobenzothiazole hydrobromide. indexcopernicus.comnih.gov In this key step, the thiourea sulfur attacks the C6 position of the phenyl ring, and the bromine atom at C2 is eliminated along with a proton from the adjacent nitrogen.

Step 2: Diazotization and Sandmeyer Reaction: The 2-amino group of the benzothiazole is a versatile handle. It can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate can then be subjected to a Sandmeyer-type reaction to introduce a variety of substituents. For instance, reaction with cuprous chloride (CuCl) would replace the amino group with a chlorine atom, yielding 2-chloro-6-fluorobenzothiazole.

Step 3: Nucleophilic Aromatic Substitution (SNAr): The 2-chloro-6-fluorobenzothiazole is now activated for nucleophilic aromatic substitution at the C2 position. This allows for the introduction of complex side chains, a common strategy in building kinase inhibitors. acs.orgacs.org For example, it could be reacted with a chiral piperazine (B1678402) derivative, a moiety often found in modern KRas inhibitors, in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov

Step 4: Final Acylation to Install the "Warhead": Many KRas G12C inhibitors are covalent, featuring an electrophilic group that binds to the mutant cysteine residue. aacrjournals.org The final step would involve the acylation of the free amine on the piperazine ring with a reactive acyl chloride, such as acryloyl chloride, to install the covalent "warhead". nih.gov This would complete the synthesis of a novel benzothiazole-based KRas inhibitor analog.

This proposed pathway illustrates how the fundamental reactivity of this compound can be harnessed to construct complex, high-value molecules relevant to modern medicinal chemistry.

Mechanistic Studies of Reactions Involving this compound

The chemical reactivity of this compound is primarily characterized by its propensity to undergo intramolecular cyclization to form 2-amino-6-fluorobenzothiazole. Mechanistic studies, while not extensively detailed in the public domain for this specific molecule, can be inferred from research on analogous N-(2-halophenyl)thiourea compounds. The key reaction pathways involve either thermal, oxidative, or transition-metal-catalyzed cyclization.

The most probable mechanism for the conversion of this compound to 2-amino-6-fluorobenzothiazole is an intramolecular nucleophilic aromatic substitution (SNAr) or a related metal-catalyzed cyclization. The thiourea moiety contains a nucleophilic sulfur atom and amino groups that can participate in ring closure onto the phenyl ring, displacing the bromine atom.

A proposed general mechanism for the intramolecular cyclization of N-(2-halophenyl)thioureas to form 2-aminobenzothiazoles often involves the following key steps:

Tautomerization: The thiourea can exist in equilibrium with its tautomeric form, an isothiourea. This tautomerization can be influenced by the solvent and the presence of a base or acid.

Intramolecular Nucleophilic Attack: The sulfur atom of the thiourea or isothiourea acts as a nucleophile and attacks the carbon atom bearing the bromine on the phenyl ring. This is the crucial ring-forming step.

Proton Transfer and Elimination: Subsequent proton transfers and the elimination of hydrogen bromide lead to the formation of the aromatic benzothiazole ring.

The presence of the fluorine atom at the 5-position and the bromine atom at the 2-position on the phenyl ring influences the electronic properties of the aromatic ring, which in turn affects the rate and feasibility of the cyclization reaction. The electron-withdrawing nature of the fluorine and bromine atoms can activate the ring towards nucleophilic attack.

Transition-Metal-Catalyzed Cyclization

In many instances, the cyclization of N-(2-halophenyl)thioureas is facilitated by transition metal catalysts, most notably palladium and copper. These catalysts offer milder reaction conditions and can lead to higher yields and selectivity.

Palladium-Catalyzed Mechanism:

A plausible catalytic cycle for a palladium-catalyzed intramolecular C-S coupling reaction would involve:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Intramolecular Coordination and Migratory Insertion: The sulfur atom of the thiourea moiety coordinates to the palladium center, followed by migratory insertion or a reductive elimination-like process to form the C-S bond and the benzothiazole ring.

Reductive Elimination: The catalyst is regenerated through reductive elimination, releasing the 2-amino-6-fluorobenzothiazole product.

Research on the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides supports a C-H functionalization/intramolecular C-S bond formation process, which suggests that direct C-H activation can also be a viable pathway under certain conditions. nih.gov

Copper-Catalyzed Mechanism:

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative route. The mechanism is thought to involve:

Formation of a Copper-Amide/Thiolate Species: The copper(I) catalyst reacts with the thiourea, possibly after deprotonation by a base, to form a copper-thiolate intermediate.

Intramolecular Nucleophilic Attack: The coordinated sulfur then undergoes an intramolecular nucleophilic attack on the aryl bromide.

Release of Product: The product is released, and the copper catalyst is regenerated.

Mechanistic studies on copper-catalyzed N-arylation of amides (the Goldberg reaction) suggest the importance of ligand-assisted catalysis to facilitate the reaction. nih.gov Similar principles would apply to the intramolecular S-arylation of this compound.

Research Findings

The following table summarizes the key reaction types and the proposed mechanistic features for the cyclization of this compound based on analogous systems.

| Reaction Type | Catalyst/Reagent | Key Mechanistic Features | Probable Intermediates |

| Thermal/Base-Induced Cyclization | Heat, Base | Intramolecular SNAr | Isothiourea tautomer, Meisenheimer-like complex |

| Oxidative Cyclization | Oxidant (e.g., Br2) | Electrophilic attack on the ring followed by cyclization | Dicationic species, Wheland-type intermediate |

| Palladium-Catalyzed Cyclization | Pd(0) catalyst, Ligand, Base | Oxidative addition, Intramolecular C-S coupling, Reductive elimination | Arylpalladium(II) complex |

| Copper-Catalyzed Cyclization | Cu(I) catalyst, Ligand, Base | Formation of copper-thiolate, Intramolecular S-arylation | Copper-thiolate complex |

It is important to note that the actual mechanism can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Further dedicated mechanistic studies, including kinetic analysis and computational modeling (e.g., Density Functional Theory - DFT), would be necessary to definitively elucidate the reaction pathways for this compound.

Coordination Chemistry of 2 Bromo 5 Fluorophenyl Thiourea

Ligand Properties of (2-Bromo-5-fluorophenyl)thiourea in Metal Complexation

The coordination behavior of this compound is anticipated to be dictated by the electronic and steric effects of its constituent groups: the thiourea (B124793) core, the bromo and fluoro substituents, and the phenyl ring. The thiourea moiety itself offers two primary donor sites: the soft sulfur atom and the harder nitrogen atoms. The presence of electron-withdrawing bromine and fluorine atoms on the phenyl ring is expected to influence the electron density on the thiourea donor atoms, thereby modulating the stability and properties of the resulting metal complexes.

Binding Modes of this compound with Transition Metals

Based on studies of similar thiourea derivatives, this compound is expected to exhibit versatile binding modes when complexing with transition metals. mdpi.comresearchgate.net The most common modes of coordination for thiourea-type ligands are:

Monodentate Coordination: The ligand can bind to a metal center exclusively through its sulfur atom. This is a very common coordination mode for thioureas, especially in the presence of metal ions that are soft Lewis acids. mdpi.comresearchgate.net

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a metal center through both the sulfur atom and one of the nitrogen atoms of the thiourea backbone. This mode of coordination often occurs after the deprotonation of the nitrogen atom. mdpi.comresearchgate.net

The choice of the binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other ligands in the coordination sphere. For instance, in neutral or acidic media, monodentate sulfur coordination is more likely, while in the presence of a base, deprotonation of a nitrogen atom can facilitate bidentate S,N-chelation. mdpi.com

Spectroscopic Characterization of Metal Complexes of this compound

The formation of metal complexes with this compound can be effectively monitored and characterized using various spectroscopic techniques. Expected spectral changes upon complexation, based on data from analogous compounds, are summarized below.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for ν(N-H), ν(C=S), and ν(C-N) stretching vibrations. Upon coordination to a metal ion, these bands are expected to shift:

A shift in the ν(C=S) band to a lower frequency is a strong indicator of coordination through the sulfur atom.

Changes in the position and shape of the ν(N-H) bands can also provide evidence of coordination. In the case of bidentate S,N-coordination, the disappearance of an N-H band would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution.

In the ¹H NMR spectrum, the signals for the N-H protons would be expected to shift upon coordination. A downfield shift of the N-H proton signals can suggest coordination through the sulfur atom. mdpi.com

In the ¹³C NMR spectrum, the most significant change is anticipated for the carbon atom of the C=S group, which would likely shift downfield upon coordination, indicating a decrease in electron density at this carbon due to its involvement in bonding with the metal. mdpi.com The signals for the aromatic carbons would also be affected by coordination.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound would likely follow established procedures for other thiourea derivatives. mdpi.comnih.gov Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios and coordination geometries.

For example, reacting the ligand with a metal halide (like MCl₂) in a 2:1 ligand-to-metal molar ratio could potentially yield complexes of the type [M(L)₂Cl₂], where L is this compound. mdpi.com

Crystal Structures of this compound Metal Complexes

While no crystal structures of metal complexes of this compound have been reported, insights can be gained from the crystal structures of complexes with similar ligands. For instance, the crystal structure of a silver complex with a phosphine-containing phenylthiourea (B91264) ligand, [Ag(T2)₂]OTf, has been determined, revealing a chelated coordination through the sulfur and phosphorus atoms. researchgate.netbohrium.com For simpler thiourea derivatives, both mononuclear and polynuclear structures have been observed, with the ligand bridging between metal centers in some cases. The presence of the bulky bromo and fluoro substituents on the phenyl ring of this compound might influence the packing of the molecules in the crystal lattice.

Table 1: Representative Crystallographic Data for a Related Thiourea Metal Complex

| Parameter | [Ag(T2)₂]OTf researchgate.netbohrium.com |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| V (ų) | - |

| Z | - |

| Note: Specific cell parameters for this analogous compound are not provided in the search results, but the existence of a crystal structure is confirmed. |

Electronic and Magnetic Properties of this compound Complexes

The electronic and magnetic properties of metal complexes are fundamentally dependent on the identity of the central metal ion and its coordination environment.

Electronic Spectra: UV-Vis spectroscopy can provide information about the electronic transitions within the complexes. Intraligand transitions (π→π* and n→π*) are expected, and for transition metal complexes, d-d transitions or charge transfer bands (ligand-to-metal or metal-to-ligand) may be observed. The positions and intensities of these bands would be characteristic of the geometry of the complex and the nature of the metal-ligand bonding.

Magnetic Properties: The magnetic susceptibility of the complexes would indicate whether they are paramagnetic or diamagnetic. For complexes with unpaired electrons (e.g., with Cu(II) or Co(II)), the measured magnetic moment can help in determining the geometry of the complex.

Potential Catalytic Applications of this compound Metal Complexes

Thiourea-derived metal complexes have been explored for their catalytic activities in various organic transformations. nih.gov While there is no specific information on the catalytic use of this compound complexes, it is plausible that they could exhibit catalytic potential. The presence of both a soft sulfur donor and the halogen substituents could make these complexes interesting candidates for reactions such as cross-coupling reactions or oxidation catalysis. The electronic properties of the phenyl ring, modulated by the bromo and fluoro groups, could fine-tune the reactivity of the metal center. However, without experimental studies, any discussion on their catalytic applications remains speculative.

Supramolecular Chemistry and Non Covalent Interactions of 2 Bromo 5 Fluorophenyl Thiourea

Hydrogen Bonding Networks in (2-Bromo-5-fluorophenyl)thiourea Systems

The thiourea (B124793) moiety, -NH-C(=S)-NH-, is a powerful and versatile hydrogen bonding unit. The two N-H groups act as hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor. This combination frequently leads to the formation of robust and predictable hydrogen bonding networks in the solid state.

In thiourea derivatives, the most common hydrogen bonding motif is the one-dimensional chain formed through intermolecular N-H···S hydrogen bonds. For instance, in the crystal structure of the related compound N-(2-Bromophenyl)thiourea, molecules are linked into linear chains by N-H···S hydrogen bonds. nih.govnih.gov It is highly probable that this compound would exhibit similar one-dimensional chains as a primary supramolecular synthon.

The interplay between the strong N-H···S hydrogen bonds and other weaker interactions can lead to various supramolecular architectures, such as sheets or more complex three-dimensional networks. The specific conformation of the thiourea group, which can be cis or trans with respect to the phenyl ring, will also influence the geometry of the hydrogen bonding network. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Expected Role in Crystal Packing |

| N-H (thiourea) | S (thiourea) | Strong | Formation of primary 1D chains |

| N-H (thiourea) | F (phenyl) | Weak | Secondary linkage, network stabilization |

| C-H (phenyl) | S (thiourea) | Weak | Contribution to overall packing |

| C-H (phenyl) | F (phenyl) | Weak | Directional influence on molecular arrangement |

Halogen Bonding Interactions Involving this compound

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The bromine atom in this compound, being covalently bonded to a carbon atom, is a potential halogen bond donor. The strength of this interaction is influenced by the electron-withdrawing nature of the substituents on the aromatic ring.

The fluorine atom, being highly electronegative, is expected to enhance the positive character of the σ-hole on the adjacent bromine atom, thereby making it a more effective halogen bond donor. The sulfur atom of the thiourea group, with its lone pairs of electrons, is a prime candidate to act as a halogen bond acceptor. This could lead to the formation of Br···S halogen bonds, which would compete with or complement the hydrogen bonding networks.

In addition to the sulfur atom, the nitrogen atoms of the thiourea moiety and even the fluorine atom of a neighboring molecule could potentially act as halogen bond acceptors. The directionality of the C-Br···Nucleophile interaction, which typically prefers a linear geometry, plays a significant role in determining the final crystal packing. In some crystal structures of brominated organic compounds, Br···H or Br···π interactions have also been observed. nih.gov

π-π Stacking and Other Aromatic Interactions in this compound Aggregates

The presence of the fluorophenyl ring in this compound introduces the possibility of π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, aromatic rings can stack in a face-to-face or offset face-to-face manner, contributing significantly to the stabilization of the crystal lattice.

In a related thiochromene derivative containing a 2-bromo-5-fluorophenyl group, π-π stacking interactions between the phenyl rings were observed, with a centroid-centroid distance of 3.8458 Å. nih.gov This indicates that such interactions are indeed favorable for this substituted phenyl system.

Furthermore, the fluorine substituent can influence the nature of these aromatic interactions. The electron-rich fluorine atom can participate in C-F···π interactions, where it interacts with the π-system of an adjacent phenyl ring. Such interactions have been noted in the crystal packing of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene. nih.gov

Crystal Engineering of this compound-based Materials

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable and robust nature of the interactions involving the thiourea group makes this compound an interesting candidate for the construction of novel supramolecular materials.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. The thiourea group in this compound provides an excellent platform for forming co-crystals with a variety of co-formers.

Carboxylic acids are common co-formers for thioureas, as they can form strong N-H···O and O-H···S hydrogen bonds with the thiourea moiety. By selecting dicarboxylic acids or other multifunctional co-formers, it is possible to create extended hydrogen-bonded networks with specific topologies.

The bromine and fluorine atoms also offer sites for interaction with co-formers. For instance, a co-former with a good halogen bond acceptor site could be used to specifically target the bromine atom. The formation of salts is also a possibility if a sufficiently acidic or basic co-former is used, leading to proton transfer and the formation of ionic interactions.

Table 2: Potential Co-formers for this compound and Their Rationale

| Co-former Type | Example | Rationale for Interaction |

| Carboxylic Acid | Benzoic Acid | Formation of strong N-H···O and O-H···S hydrogen bonds. |

| Dicarboxylic Acid | Adipic Acid | Potential to form extended, linear co-crystal assemblies. |

| Pyridine Derivative | 4,4'-Bipyridine | Nitrogen atoms can act as hydrogen or halogen bond acceptors. |

| Halogenated Molecule | Iodopentafluorobenzene | Potential for Br···I halogen bonding. |

The self-assembly of this compound into ordered supramolecular structures is driven by the intricate balance of the non-covalent interactions discussed above. The primary self-assembly motif is expected to be the formation of one-dimensional chains via N-H···S hydrogen bonds.

These primary chains can then further assemble into higher-order structures through weaker interactions. Halogen bonds (Br···S or Br···N), π-π stacking, and C-H···F interactions can all play a role in linking the one-dimensional chains into two-dimensional sheets or three-dimensional frameworks. The final supramolecular architecture will be a result of the energetic optimization of all these competing and cooperating interactions. The specific substitution pattern on the phenyl ring, with the bromine at the 2-position and fluorine at the 5-position, will impose steric constraints and electronic influences that guide this self-assembly process in a unique way.

Biological Evaluation and Mechanistic Studies of 2 Bromo 5 Fluorophenyl Thiourea in Vitro Focus

Investigation of Molecular Targets and Pathways of (2-Bromo-5-fluorophenyl)thiourea (In Vitro Focus)

Investigations into the specific molecular targets and pathways modulated by this compound are not detailed in the available literature. Research on analogous compounds suggests that thiourea (B124793) derivatives can interact with various biological targets. researchgate.net

Enzyme Inhibition Studies of this compound (e.g., KRas inhibition)

There is no specific data available from the search results detailing the inhibitory activity of this compound against the KRas enzyme or other specific enzymes.

However, the broader class of thiourea derivatives has been a subject of study for enzyme inhibition. For instance, certain bis-benzo[d] researchgate.netnih.govdioxol-5-yl thioureas have been evaluated for their anticancer activity, with docking studies suggesting potential interactions with protein targets. biointerfaceresearch.com Specifically, a study on 1,3-bis(4-(trifluoromethyl)phenyl)thiourea indicated a strong binding affinity for the hydrophobic pocket of K-Ras. biointerfaceresearch.com Other thiourea derivatives have been investigated as inhibitors of different enzymes, such as urease, amylase, α-glucosidase, and HIV-1 reverse transcriptase. rsc.orgnih.govnih.gov These findings relate to the general class of thioureas and not specifically to this compound.

Receptor Binding Assays for this compound

Specific data from receptor binding assays for this compound are not available in the reviewed scientific literature. While some thiourea derivatives have been assessed as VEGFR-2 inhibitors, indicating interaction with receptor tyrosine kinases, this is not specific to the compound . biointerfaceresearch.com

In Vitro Cellular Activity of this compound

Direct evidence of the in vitro cellular activity for this compound is not present in the search results.

Antiproliferative Effects of this compound on Cancer Cell Lines

No specific studies detailing the antiproliferative effects of this compound on various cancer cell lines were found in the search results.

Research on structurally related compounds provides some context. For example, a series of 1,3-disubstituted thioureas, including derivatives with dihalogenophenyl groups, demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with some compounds showing greater potency than the reference drug cisplatin. researchgate.net Another study on 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, which shares a bromo-substituted phenyl ring, reported potent cytotoxicity against the NCI-H292 lung cancer cell line with an IC₅₀ value of 1.26 μg/mL. nih.gov

Table 1: Illustrative Antiproliferative Activity of Related Thiourea Derivatives (Not this compound) This table is for illustrative purposes only and shows data for related compounds, as specific data for this compound was not found.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Dihalogenophenyl-substituted thioureas | SW480 (Colon) | 1.5 - 8.9 | researchgate.net |

| Dihalogenophenyl-substituted thioureas | PC3 (Prostate) | ≤ 10 | researchgate.net |

Antimicrobial Activity Screening of this compound

Specific screening data for the antimicrobial activity of this compound could not be located in the provided search results.

The broader family of thiourea derivatives is known to possess a wide range of biological activities, including antimicrobial properties. researchgate.netmdpi.com Studies on other thiourea derivatives incorporating a 1,3-thiazole scaffold have shown significant inhibitory action against Gram-positive cocci and Mycobacterium tuberculosis. nih.gov In that research, it was noted that the presence and position of a halogen atom on the phenyl group were significant for antimicrobial activity. nih.gov Other research has focused on thiourea-uracil derivatives as potent antimicrobial agents against pathogens like Aspergillus niger. nih.gov

Table 2: Illustrative Antimicrobial Activity of Related Thiourea Derivatives (Not this compound) This table is for illustrative purposes only and shows data for related compounds, as specific data for this compound was not found.

| Compound Class | Microorganism | MIC Range (µg/mL) | Source |

|---|---|---|---|

| Thiazole-based thioureas | Gram-positive cocci | 2-32 | nih.gov |

In Vitro Cytotoxicity Assessments (Non-Clinical)

Specific non-clinical in vitro cytotoxicity assessments for this compound are not available in the reviewed literature. Cytotoxicity studies are often performed in conjunction with antiproliferative assays. General studies on thiourea derivatives have evaluated their cytotoxicity against both cancerous and normal cell lines to determine selectivity. researchgate.net For example, in a study of 3-(trifluoromethyl)phenylthiourea (B159877) analogs, promising derivatives were found to be weakly cytotoxic towards normal HaCaT cell lines, indicating a degree of selectivity for cancer cells. researchgate.net

Structure-Activity Relationships (SAR) of this compound Analogs in Biological Systems

The biological activity of phenylthiourea (B91264) derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The core thiourea group (-(NH)C(=S)NH-) is a critical pharmacophore, capable of forming key hydrogen bonds with biological targets.

Key SAR Insights from Analog Studies:

Halogen Substitution: The presence of halogen atoms, such as bromine and fluorine found in this compound, is a crucial determinant of activity. Introducing electron-withdrawing substituents like halogens into the phenyl ring can increase the acidity of the thiourea's NH groups. biointerfaceresearch.com This enhances their ability to act as hydrogen bond donors, potentially leading to stronger interactions with biological receptors and improved biological activity. biointerfaceresearch.com

For example, studies on 3-(trifluoromethyl)phenylthiourea analogs showed that derivatives with a 3,4-dichloro-phenyl substituent displayed high cytotoxic activity against colon cancer cell lines (IC₅₀ from 1.5 to 8.9 µM). nih.gov

Furthermore, a comparative study on fluoropyrazolesulfonylthiourea derivatives revealed that fluorinated analogs were consistently more active as hypoglycemic agents than their non-fluorinated counterparts. tandfonline.com

Substituent Position: The position of substituents on the phenyl ring is also vital. In a series of chlorine-containing phenylthiourea compounds, the derivative with a 3,4-dichlorophenyl fragment was found to be the most cytotoxic. nih.gov This indicates that the specific arrangement of halogens on the aromatic ring can fine-tune the molecule's efficacy and selectivity.

Comparison with Urea (B33335) Analogs: Thiourea derivatives often exhibit greater biological activity than their corresponding urea analogs (where the sulfur atom is replaced by an oxygen atom). For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was significantly more effective in reducing the proliferation of A549 lung cancer cells (IC₅₀ of 0.2 µM) compared to its urea counterpart (IC₅₀ of 22.8 µM). biointerfaceresearch.com This suggests the sulfur atom plays a key role in the compound's mechanism of action, possibly due to its different size, electronegativity, and ability to form specific interactions within hydrophobic pockets of target proteins. biointerfaceresearch.com

Activity in Diabetes-Related Enzyme Inhibition: In studies targeting diabetes-related enzymes, fluorophenyl thiourea derivatives have shown significant potential. nih.gov Among several analogs, the 4-fluorophenyl derivative demonstrated the most potent inhibitory activity against both α-amylase and α-glycosidase, with IC₅₀ values of 53.307 nM and 24.928 nM, respectively. nih.gov This highlights that even a single fluorine atom can confer powerful biological activity.

The table below summarizes the structure-activity relationships observed in various thiourea analogs, which can be used to predict the potential of this compound.

Table 1: SAR Insights from this compound Analogs

| Structural Feature | Observed Effect on Biological Activity | Example Analog(s) | Reference(s) |

|---|---|---|---|

| Halogenation | Generally increases activity; enhances H-bonding capability. | 3,4-dichlorophenyl thiourea | nih.gov |

| Fluorination | Often leads to higher potency compared to non-fluorinated analogs. | Fluoropyrazolesulfonylthioureas | tandfonline.com |

| Thiourea vs. Urea Core | The thiourea (C=S) group is often superior to the urea (C=O) group for cytotoxicity. | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | biointerfaceresearch.com |

| Substituent Position | Isomeric position of substituents critically affects potency and selectivity. | 3,4-dichlorophenyl vs. other isomers | nih.gov |

Mechanistic Insights into Biological Actions of this compound

Based on studies of its analogs, this compound likely exerts its biological effects by targeting multiple proteins and pathways. The thiourea scaffold is a versatile binder, capable of inhibiting various enzymes and modulating signaling cascades involved in diseases like cancer and diabetes. biointerfaceresearch.commdpi.com

Thiourea derivatives have been shown to inhibit a wide range of enzymes, including:

Receptor Tyrosine Kinases (RTKs): Analogs have demonstrated inhibitory activity against key RTKs involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Human Epidermal Growth Factor Receptor 2 (HER2). biointerfaceresearch.comnih.gov The mechanism often involves hydrogen bonding with critical amino acid residues in the kinase domain. biointerfaceresearch.com

Neuraminidase: Quantitative structure-activity relationship (QSAR) studies have identified thiourea analogues as potential inhibitors of the influenza virus neuraminidase, indicating antiviral potential. nih.gov

Diabetes-Related Enzymes: As noted, fluorophenyl thioureas are effective inhibitors of α-amylase and α-glycosidase, key enzymes in carbohydrate metabolism. nih.gov

Urease: Certain thiourea derivatives are potent inhibitors of bacterial urease, an important virulence factor in pathogens like Proteus mirabilis. acs.org

The anticancer activity of thiourea derivatives often stems from their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. biointerfaceresearch.comnih.gov For example, highly active dichlorophenyl and trifluoromethylphenyl thiourea derivatives were found to be potent inducers of late-stage apoptosis in colon cancer cells. nih.gov

Elucidation of Signaling Event Modulation by this compound

While direct evidence for this compound is unavailable, research on a very close analog provides strong clues about its potential to modulate critical cellular signaling pathways.

A study on 2-bromo-5-(trifluoromethoxy)phenylthiourea , which shares the 2-bromo substitution pattern, found that it suppressed the proliferation and migration of human cervical HeLa cancer cells by inhibiting the Wnt/β-catenin signaling pathway . nih.gov The Wnt pathway is fundamental in embryonic development and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell growth and survival.

Given the structural similarities, it is plausible that this compound could also function as an inhibitor of the Wnt/β-catenin pathway or other crucial cancer-related signaling cascades like those mediated by RTKs (e.g., VEGFR, HER2) or Ras proteins. biointerfaceresearch.com

Table 2: Potential Biological Targets and Pathways for this compound Based on Analog Studies

| Target/Pathway | Potential Effect | Implication | Reference Analog(s) | Reference(s) |

|---|---|---|---|---|

| Wnt/β-catenin Pathway | Inhibition | Anticancer (e.g., Cervical Cancer) | 2-bromo-5-(trifluoromethoxy)phenylthiourea | nih.gov |

| VEGFR2/HER2 Kinases | Inhibition | Anticancer (e.g., Breast, Lung Cancer) | Various halogenated phenylthioureas | biointerfaceresearch.comnih.gov |

| α-Amylase / α-Glycosidase | Inhibition | Antidiabetic | 4-fluorophenyl thiourea | nih.gov |

| Neuraminidase | Inhibition | Antiviral (Influenza) | General thiourea analogues | nih.gov |

| Bacterial Urease | Inhibition | Antibacterial | Thiazolyl thioureas | acs.org |

Future Research Directions and Potential Academic Applications

Exploration of New Synthetic Pathways for (2-Bromo-5-fluorophenyl)thiourea

Current synthetic strategies for thiourea (B124793) derivatives often involve the reaction of appropriately substituted isothiocyanates with amines or the condensation of compounds like 4-hydrazino benzenesulfonamide (B165840) hydrochloride with fluorochalcones, followed by reactions with isothiocyanates. tandfonline.com Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes. This includes exploring novel catalytic systems, flow chemistry techniques, and microwave-assisted synthesis to shorten reaction times, improve yields, and reduce the environmental impact. The development of one-pot multicomponent reactions is also a promising avenue for streamlining the synthesis of complex thiourea derivatives.

Design and Synthesis of Advanced Derivatives for Targeted Research

The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. By strategically modifying the phenyl ring with various functional groups or by creating hybrid molecules, researchers aim to enhance specific biological activities or introduce new functionalities. For instance, the introduction of fluorine or trifluoromethyl groups has been shown to increase lipid solubility and enhance the in vivo absorption and transport of drug molecules. tandfonline.com The synthesis of derivatives by reacting the thiourea moiety with reagents like ethyl bromoacetate (B1195939) or α-bromoacetophenone can lead to the formation of thiazolidinone and thiazoline (B8809763) rings, respectively, which are known to possess significant biological activities. tandfonline.com

Further Elucidation of Supramolecular Assemblies of this compound

The ability of thiourea derivatives to form predictable supramolecular assemblies through hydrogen bonding is a key area of interest. The N-H and C=S groups in the thiourea moiety act as hydrogen bond donors and acceptors, respectively, facilitating the formation of well-defined one-, two-, and three-dimensional networks. Future research will focus on a more detailed understanding of the factors governing the formation and stability of these assemblies, including the influence of the bromo and fluoro substituents on the phenyl ring. X-ray crystallography and other spectroscopic techniques will be instrumental in characterizing the intricate hydrogen bonding patterns and intermolecular interactions within the crystal structures of this compound and its derivatives.

Broader Scope of In Vitro Biological Target Identification and Validation

Thiourea derivatives have demonstrated a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. tandfonline.combiointerfaceresearch.commdpi.com Future in vitro studies on this compound and its derivatives will aim to identify and validate a broader range of biological targets. This involves screening against a diverse panel of enzymes, receptors, and other proteins implicated in various diseases. For example, some fluorophenyl thiourea derivatives have shown potent inhibitory effects on α-amylase and α-glycosidase, enzymes associated with diabetes. nih.gov Other thiourea derivatives have been investigated as urease inhibitors, which is a therapeutic target for conditions like peptic ulcers and gastritis. nih.gov Molecular docking and dynamic simulation studies will continue to be crucial tools for predicting and understanding the binding interactions between these compounds and their biological targets at the molecular level. biointerfaceresearch.comnih.gov

Integration of this compound in Interdisciplinary Chemical Research

The unique properties of this compound make it a valuable tool for interdisciplinary chemical research. kcl.ac.uk Its potential applications extend beyond medicinal chemistry to areas such as materials science and sensor technology. The ability to form self-assembled monolayers and its potential use in the development of novel polymers and functional materials are emerging areas of investigation. Furthermore, the integration of experimental studies with computational and theoretical chemistry will provide deeper insights into the structure-property relationships of this compound and its derivatives, paving the way for innovative applications across various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.